Synthetic Yield Comparison: 3-Methyl-7-nitro vs. Parent 3-Benzazepine in Regioselective Nitration
The target compound 3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine is synthesized via regioselective nitration of the 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine precursor. The nitration reaction yields the 7-nitro derivative as the predominant product. Comparative synthetic data from the foundational literature demonstrates that nitration of the parent 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold (unsubstituted at N-3) also proceeds to the 7-position, confirming the synthetic accessibility and regiochemical predictability of this substitution pattern [1].
| Evidence Dimension | Synthetic Yield of 7-Nitro Derivative |
|---|---|
| Target Compound Data | Reported as the major product of nitration; typical yield ~66% for the 3-methyl derivative in analogous preparations |
| Comparator Or Baseline | Parent 3-benzazepine (N-3 unsubstituted); nitration yields 7-nitro derivative as major product; yield not directly quantified in the same head-to-head study |
| Quantified Difference | Target compound bears an N-3 methyl group, which provides a distinct synthetic intermediate; both undergo 7-nitration regioselectively, enabling predictable downstream functionalization. |
| Conditions | Nitration performed on 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold under standard electrophilic aromatic substitution conditions (e.g., HNO3/H2SO4). |
Why This Matters
The predictable regioselectivity at the 7-position ensures reliable access to a key intermediate for further functional group interconversion, distinguishing it from scaffolds that undergo nitration at alternative or multiple positions.
- [1] Pecherer, B.; Sunbury, R. C.; Brossi, A. The synthesis of some 7- and 7,8-substituted 2,3,4,5-tetrahydro-1H-3-benzazepines. J. Heterocycl. Chem. 1971, 8 (5), 779–783. View Source
